molecular formula C6H3F2NO B8289728 5-Fluoropicolinoyl fluoride

5-Fluoropicolinoyl fluoride

Cat. No.: B8289728
M. Wt: 143.09 g/mol
InChI Key: WABXFXHAELFJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

5-fluoropyridine-2-carbonyl fluoride

InChI

InChI=1S/C6H3F2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H

InChI Key

WABXFXHAELFJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(=O)F

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

The evidence focuses on:

  • 5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment, with synonyms such as Efudex, Adrucil, and NSC 19893 .
  • Fonofos: An organophosphate insecticide (O-Ethyl S-phenyl ethylphosphonodithioate), with synonyms like Dyfonate and Stauffer N 2790 .

Neither compound shares structural or functional similarities with 5-Fluoropicolinoyl fluoride, which is an acyl fluoride derivative of a fluorinated pyridine ring. Key differences include:

Property This compound 5-Fluorouracil Fonofos
Chemical Class Acyl fluoride, fluorinated pyridine Pyrimidine analog Organophosphate insecticide
Primary Use Synthetic intermediate Antineoplastic agent Pesticide
Functional Groups Acyl fluoride, fluorine Fluorine, uracil backbone Phosphonodithioate, phenyl

Recommendations for Further Research

To construct a meaningful comparison for this compound, the following steps are advised:

Structural Analogs: Compare with other picolinoyl fluoride derivatives (e.g., 3-Fluoropicolinoyl fluoride, 6-Fluoropicolinoyl fluoride) to assess regiochemical effects on reactivity .

Functional Analogs: Evaluate acyl fluorides like picolinoyl chloride or nicotinoyl fluoride to contrast leaving-group efficiency and stability .

Fluorinated Pyridines : Study fluorinated pyridine derivatives (e.g., 2-Fluoropyridine, 4-Fluoropyridine) to understand electronic effects on acyl fluoride reactivity .

Q & A

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) elucidate degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Isotope tracer studies in simulated environments (soil/water systems) track degradation products via HRMS. Stable isotope probing (SIP) identifies microbial communities involved in fluoride metabolism. QSAR models predict environmental persistence based on hydrolytic half-lives .

Methodological Frameworks

  • PICOT : Applied to stability studies (Population: compound; Intervention: storage conditions; Outcome: degradation rate) .
  • FINER : Ensures advanced questions are Feasible (access to instrumentation), Novel (mechanistic insights), and Relevant (applications in medicinal chemistry) .

Data Sources

  • Systematic Reviews : Use Scopus/Web of Science with keywords like "fluoropicolinoyl fluoride AND (synthesis OR stability)" .
  • Critical Appraisals : Fluoride Science’s quality assessment tools evaluate study rigor .

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